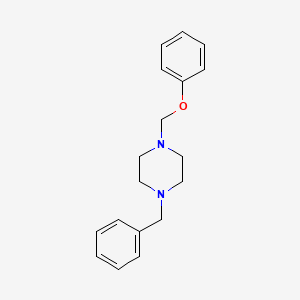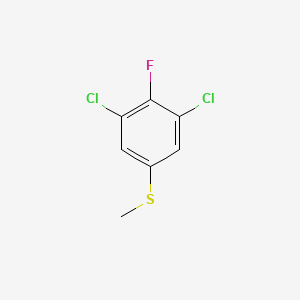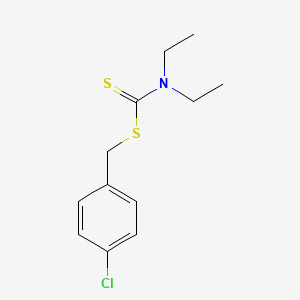
2,5-Dioxopyrrolidin-1-yl 4-((2-(1,3-dioxoisoindolin-2-yl)ethyl)disulfanyl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-1-yl 4-((2-(1,3-dioxoisoindolin-2-yl)ethyl)disulfanyl)butanoate is a complex organic compound that features a combination of functional groups, including dioxopyrrolidinyl, dioxoisoindolinyl, and disulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-((2-(1,3-dioxoisoindolin-2-yl)ethyl)disulfanyl)butanoate typically involves multiple steps:
Formation of the Dioxopyrrolidinyl Moiety: This can be achieved by reacting succinic anhydride with ammonia or an amine to form the corresponding imide.
Formation of the Dioxoisoindolinyl Moiety: This involves the reaction of phthalic anhydride with ammonia or an amine to form phthalimide.
Formation of the Disulfanyl Linkage: This step involves the formation of a disulfide bond between two thiol groups. This can be achieved by oxidizing thiols using reagents such as iodine or hydrogen peroxide.
Coupling of the Moieties: The final step involves coupling the dioxopyrrolidinyl and dioxoisoindolinyl moieties via the disulfanyl linkage. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
Oxidation: The disulfanyl linkage can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfanyl linkage can be reduced to form thiols.
Substitution: The dioxopyrrolidinyl and dioxoisoindolinyl moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted imides or phthalimides.
科学研究应用
2,5-Dioxopyrrolidin-1-yl 4-((2-(1,3-dioxoisoindolin-2-yl)ethyl)disulfanyl)butanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Bioconjugation: The compound can be used to link biomolecules such as proteins and peptides, facilitating the study of protein-protein interactions and the development of biotherapeutics.
Materials Science: It can be used in the synthesis of polymers and other materials with unique properties, such as enhanced stability or specific reactivity.
作用机制
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-((2-(1,3-dioxoisoindolin-2-yl)ethyl)disulfanyl)butanoate depends on its specific application. In bioconjugation, for example, the compound can form covalent bonds with biomolecules through its reactive functional groups. The disulfanyl linkage can undergo redox reactions, allowing for reversible conjugation and release of the linked biomolecules.
相似化合物的比较
Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: These compounds also contain the dioxopyrrolidinyl moiety and are commonly used in bioconjugation.
Phthalimides: These compounds contain the dioxoisoindolinyl moiety and are used in the synthesis of bioactive molecules.
Disulfides: Compounds containing disulfide linkages are used in various applications, including redox biology and materials science.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-((2-(1,3-dioxoisoindolin-2-yl)ethyl)disulfanyl)butanoate is unique in that it combines these functional groups into a single molecule, providing a versatile tool for applications that require multiple reactive sites. This makes it particularly useful in complex synthetic and bioconjugation strategies.
属性
分子式 |
C18H18N2O6S2 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 4-[2-(1,3-dioxoisoindol-2-yl)ethyldisulfanyl]butanoate |
InChI |
InChI=1S/C18H18N2O6S2/c21-14-7-8-15(22)20(14)26-16(23)6-3-10-27-28-11-9-19-17(24)12-4-1-2-5-13(12)18(19)25/h1-2,4-5H,3,6-11H2 |
InChI 键 |
GLNUWASPGZXVQA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCSSCCN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



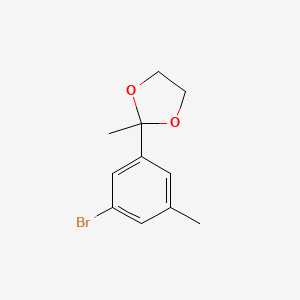
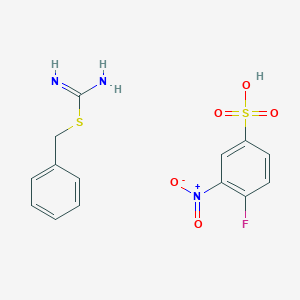
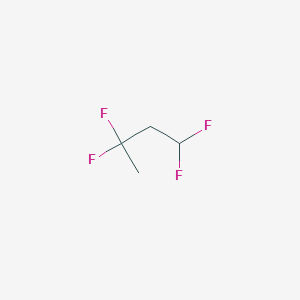
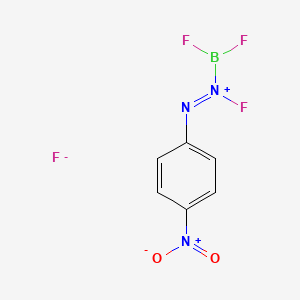
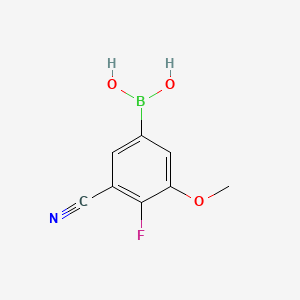
![2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium](/img/structure/B14757145.png)
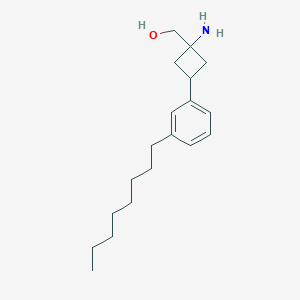
![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)

